4-Cyclobutylpiperidine hydrochloride

Beschreibung

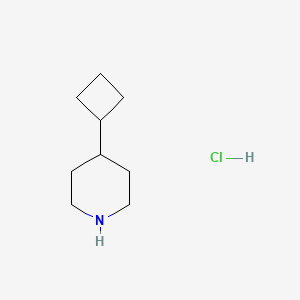

4-Cyclobutylpiperidine hydrochloride is a bicyclic organic compound featuring a piperidine ring substituted with a cyclobutyl group at the 4-position, coupled with a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . The compound is primarily utilized as a building block in drug discovery and organic chemistry due to its rigid cyclobutyl moiety, which can influence conformational preferences in target molecules .

Eigenschaften

IUPAC Name |

4-cyclobutylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAFEUISIVLSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448682-52-7 | |

| Record name | 4-cyclobutylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stepwise Process

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of 1-cyclobutyl-4-hydroxypiperidine | React 4-hydroxypiperidine with cyclobutanone in an inert solvent | Inert solvent (e.g., tetrahydrofuran), room temperature | Nucleophilic addition of piperidine nitrogen to cyclobutanone forms the cyclobutyl substituent |

| 2. Conversion to 1-cyclobutyl-4-(4-nitrophenoxy)piperidine | React 1-cyclobutyl-4-hydroxypiperidine with 4-fluoro-1-nitrobenzene in the presence of a base | Base such as sodium hydride or potassium t-butoxide, inert solvent, controlled temperature (0°C to 30°C) | Aromatic nucleophilic substitution introduces nitrophenoxy group |

| 3. Reduction to 4-(1-cyclobutyl-4-piperidinyl)oxyaniline | Reduce the nitro group to an amine | Reducing agents like hydrogenation catalysts or chemical reductants | Converts nitro to amino group for further functionalization |

| 4. Formation of hydrochloride salt | Treat free base with hydrochloric acid | HCl in suitable solvent | Stabilizes the compound as the hydrochloride salt |

This synthetic sequence can be adapted to isolate this compound by focusing on the cyclobutylation and subsequent salt formation steps.

Alternative Synthetic Strategies

- Direct Alkylation : Alkylation of piperidine with cyclobutyl halides under basic conditions can yield 4-cyclobutylpiperidine, followed by acidification to the hydrochloride salt.

- Reductive Amination : Reaction of piperidine with cyclobutanone under reductive amination conditions (e.g., using sodium cyanoborohydride) can provide the cyclobutyl-substituted piperidine.

Reaction Conditions and Reagents

| Parameter | Recommended Conditions | Comments |

|---|---|---|

| Solvents | Tetrahydrofuran, dimethylformamide, or other inert solvents | Solvent choice affects reaction rate and selectivity |

| Bases | Sodium hydride, potassium t-butoxide, lithium diisopropylamide | Strong bases facilitate nucleophilic substitutions |

| Temperature | 0°C to room temperature for substitution steps; elevated temperature may be used for alkylation | Temperature control is critical for yield and purity |

| Reducing Agents | Hydrogenation catalysts (Pd/C), chemical reductants (Fe/HCl, SnCl2) | Reduction of nitro groups to amines is a key step |

| Acidification | Anhydrous HCl in ether or aqueous solution | Produces the hydrochloride salt for isolation |

Analytical Data and Yield Considerations

While specific yield data for this compound is scarce in public literature, analogous syntheses report yields ranging from 60% to 85% per step, depending on reaction optimization.

| Step | Typical Yield (%) | Purity Notes |

|---|---|---|

| Cyclobutylation | 70-80 | High selectivity with controlled conditions |

| Nucleophilic substitution | 75-85 | Requires careful base and temperature control |

| Reduction | 80-90 | Complete reduction critical to avoid impurities |

| Salt formation | Quantitative | Simple acid-base reaction |

Research Findings and Optimization

- The use of strong, non-nucleophilic bases such as sodium hydride improves substitution efficiency.

- Protection of piperidine nitrogen (e.g., tert-butoxycarbonyl group) during early steps can increase selectivity and yield.

- Phase transfer catalysts may be employed to enhance reaction rates in some nucleophilic substitutions.

- Reduction steps require mild conditions to prevent over-reduction or ring opening of the cyclobutyl group.

- Final acidification to the hydrochloride salt enhances compound stability and facilitates purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Multi-step synthesis via protected intermediates | 4-hydroxy-N-tert-butoxycarbonylpiperidine, cyclobutanone, bases, reducing agents | High purity, adaptable to industrial scale | Multiple steps, requires protection/deprotection |

| Direct alkylation | Piperidine, cyclobutyl halide, base | Simpler, fewer steps | Possible side reactions, lower selectivity |

| Reductive amination | Piperidine, cyclobutanone, reductant | Mild conditions, straightforward | Requires careful control to avoid over-alkylation |

Analyse Chemischer Reaktionen

4-Cyclobutylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclobutylpiperidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclobutylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following table summarizes key differences between 4-cyclobutylpiperidine hydrochloride and analogous compounds, highlighting structural features, applications, and commercial

Structural and Functional Insights

- Cyclobutyl vs. Cyclohexane Substituents : The cyclobutyl group in this compound introduces significant ring strain compared to the more stable cyclohexane derivative (1,4-dimethylcyclohexan-1-amine hydrochloride). This strain may enhance reactivity in synthetic pathways, though the cyclohexane analog’s higher price (718.00 € vs. 568.00 € for 50 mg) suggests greater synthetic complexity or niche demand .

- Oxadiazole Integration : The oxadiazole-containing analog (MDL MFCD29907057) demonstrates broader agrochemical applications due to its heterocyclic core, which improves binding affinity in pesticidal targets. Its ≥95% purity underscores its reliability in industrial-scale synthesis .

- Chlorobutyl-Pyridine vs. Piperidine : 4-(4-Chlorobutyl)pyridine hydrochloride’s chlorinated alkyl chain and pyridine ring contrast with 4-cyclobutylpiperidine’s unsubstituted piperidine, leading to divergent electronic properties. This makes the former suitable for electrophilic substitution reactions in intermediate synthesis .

- Therapeutic Agents : LY2409881 hydrochloride (MW 546.05) exemplifies a complex active pharmaceutical ingredient (API) with a benzo[b]thiophene core, highlighting how structural elaboration beyond simple bicyclic amines enables specific biological targeting (e.g., kinase inhibition) .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound’s simplicity and low conformational flexibility make it ideal for probing structure-activity relationships in early drug development. In contrast, LY2409881 hydrochloride’s intricate structure is tailored for high-potency therapeutic applications .

- Agrochemical Efficacy: The oxadiazole derivative’s dual use in pharmaceuticals and agrochemicals (e.g., enhanced pesticidal selectivity) demonstrates how minor structural modifications (e.g., oxadiazole addition) can diversify applications .

- Economic Considerations: Pricing disparities (e.g., 568.00 € vs. 718.00 € for 50 mg) reflect differences in synthetic routes, demand, and scalability. The lack of purity data for most compounds except the oxadiazole analog (≥95%) emphasizes the need for rigorous quality control in industrial settings .

Biologische Aktivität

4-Cyclobutylpiperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclobutyl group. Its molecular formula is with a molecular weight of approximately 207.28 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. For instance, it may modulate the activity of neurotransmitter receptors and ion channels, which are critical in numerous physiological processes.

Interaction with Biological Targets

- Receptors : Piperidine derivatives often act on neurotransmitter receptors, potentially influencing central nervous system functions.

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies suggest potential effectiveness against various bacterial strains, indicating its use as an antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells by binding to the colchicine site of tubulin, disrupting cell cycle progression .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound. These studies focus on various aspects such as pharmacodynamics, pharmacokinetics, and therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on a series of cyclobutane derivatives demonstrated significant anticancer activity against A-549 lung cancer cells. The compounds exhibited IC50 values ranging from 15.94 μM to 48.04 μM, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Assessment

In another study assessing antimicrobial properties, derivatives similar to this compound were tested against multiple bacterial strains. Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting the compound's potential in treating infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyclobutylpiperidine hydrochloride, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclobutyl groups can be introduced via alkylation of piperidine derivatives under basic conditions (e.g., using NaH or K₂CO₃). Yield optimization depends on reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the hydrochloride salt .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, D₂O) identifies cyclobutyl protons (δ 1.8–2.2 ppm) and piperidine ring signals (δ 3.0–3.5 ppm).

- HPLC : Use a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 210 nm ensures purity >95% .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₈ClN .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C. Degradation under light or humidity can be monitored via periodic HPLC analysis. Accelerated stability studies (40°C/75% RH for 6 months) assess decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Validate findings by:

- Comparative Assays : Replicate studies across multiple models (e.g., HEK293 vs. CHO cells).

- Batch Analysis : Use LC-MS to correlate bioactivity with purity (>99%) and identify trace impurities.

- Mechanistic Studies : Employ siRNA knockdown or receptor-binding assays to confirm target specificity .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 4XD3) to model ligand-receptor interactions. Focus on cyclobutyl group positioning in hydrophobic pockets.

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against GPCRs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- Methodological Answer : Validate HPLC or LC-MS/MS methods per ICH guidelines:

- Linearity : Calibration curve (1–100 µg/mL) with r² > 0.999.

- Recovery : Spike-and-recovery experiments in plasma or tissue homogenates (target recovery: 90–110%).

- Precision : Intraday and interday RSD <2% .

Q. What reaction pathways dominate during functionalization of this compound, and how can regioselectivity be controlled?

- Methodological Answer :

- Nucleophilic Substitution : At the piperidine nitrogen, using acyl chlorides or sulfonyl chlorides. Steric hindrance from the cyclobutyl group favors para-substitution.

- Oxidation : Use mCPBA to form N-oxide derivatives.

- Control Strategies : DFT calculations (Gaussian 16) predict transition states to optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite.

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to prevent HCl release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.